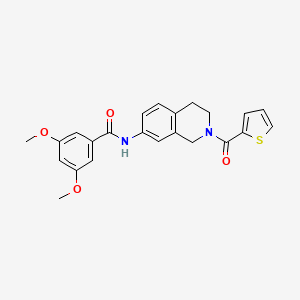

3,5-dimethoxy-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide

CAS No.: 955761-14-5

Cat. No.: VC7459011

Molecular Formula: C23H22N2O4S

Molecular Weight: 422.5

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 955761-14-5 |

|---|---|

| Molecular Formula | C23H22N2O4S |

| Molecular Weight | 422.5 |

| IUPAC Name | 3,5-dimethoxy-N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzamide |

| Standard InChI | InChI=1S/C23H22N2O4S/c1-28-19-11-16(12-20(13-19)29-2)22(26)24-18-6-5-15-7-8-25(14-17(15)10-18)23(27)21-4-3-9-30-21/h3-6,9-13H,7-8,14H2,1-2H3,(H,24,26) |

| Standard InChI Key | XOTCYBMQWGPXSV-UHFFFAOYSA-N |

| SMILES | COC1=CC(=CC(=C1)C(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CS4)C=C2)OC |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 3,5-dimethoxy-N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzamide, reflects its three primary components:

-

Tetrahydroisoquinoline core: A partially saturated isoquinoline ring system (C9H11N) providing a rigid bicyclic framework .

-

Thiophene-2-carbonyl substituent: A five-membered aromatic sulfur heterocycle (C4H3S-CO-) attached to the tetrahydroisoquinoline’s nitrogen.

-

3,5-Dimethoxybenzamide group: A benzamide derivative with methoxy groups at positions 3 and 5, linked via an amide bond to the tetrahydroisoquinoline .

The SMILES notation (COC1=CC(=CC(=C1)C(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CS4)C=C2)OC) and InChIKey (XOTCYBMQWGPXSV-UHFFFAOYSA-N) further clarify its connectivity and stereoelectronic properties.

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C23H22N2O4S |

| Molecular Weight | 422.5 g/mol |

| CAS Registry Number | 955761-14-5 |

| PubChem CID | 16943329 |

| Solubility | Not available |

The compound’s solubility and stability remain uncharacterized, though its methoxy and amide groups suggest moderate polarity.

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of 3,5-dimethoxy-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide likely involves multi-step protocols common to benzamide derivatives :

-

Tetrahydroisoquinoline Formation: Cyclization of phenethylamine derivatives via Pictet-Spengler or Bischler-Napieralski reactions to generate the tetrahydroisoquinoline core .

-

Acylation at N-2: Reaction with thiophene-2-carbonyl chloride introduces the thiophene moiety.

-

Amide Coupling: Condensation of 3,5-dimethoxybenzoic acid with the 7-amino group of the tetrahydroisoquinoline using coupling agents like EDC/HOBt .

Key Intermediates

-

5-Amino-2-methyl-1,2,3,4-tetrahydroisoquinoline: A precursor observed in related syntheses .

-

3,5-Dimethoxybenzoyl Chloride: Activated form of the benzoic acid derivative for amide bond formation.

Pharmacological and Biological Activities

Hypothesized Mechanisms

While direct studies on this compound are absent, structural analogs provide insights:

-

Anticonvulsant Activity: Substituted benzamides in patent WO1997048683A1 modulate neuronal excitability via sodium channel inhibition .

-

Enzyme Inhibition: The thiophene moiety may interact with cytochrome P450 enzymes or kinases, as seen in similar heterocycles.

-

Anti-inflammatory Effects: Methoxy groups on benzamides correlate with COX-2 inhibition in preclinical models.

Comparative Analysis

Research Gaps and Future Directions

Unanswered Questions

-

Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) properties remain unknown.

-

Target Identification: High-throughput screening could identify protein targets (e.g., ion channels, kinases).

-

Therapeutic Potential: Preclinical models of epilepsy, inflammation, or cancer are needed to validate hypotheses .

Synthesis Optimization

-

Green Chemistry Approaches: Catalytic methods to reduce waste in acylation steps.

-

Stereoselective Synthesis: Resolve enantiomers if chirality impacts bioactivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume